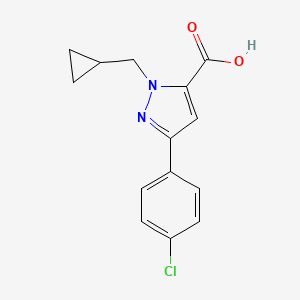

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Beschreibung

3-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₄H₁₃ClN₂O₂) is a pyrazole-based carboxylic acid derivative with a 4-chlorophenyl substituent at position 3 and a cyclopropylmethyl group at position 1 of the pyrazole ring. This compound is cataloged as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly in antimicrobial and anticancer research . Its cyclopropylmethyl substituent introduces steric and electronic effects that may enhance binding specificity to biological targets, such as enzymes or receptors involved in microbial proliferation .

Eigenschaften

Molekularformel |

C14H13ClN2O2 |

|---|---|

Molekulargewicht |

276.72 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-2-(cyclopropylmethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)12-7-13(14(18)19)17(16-12)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19) |

InChI-Schlüssel |

VANRGQLEFCRDOP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

A key intermediate is methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, synthesized by coupling reactions and pyrazole ring formation:

- Starting materials: Ethyl or methyl 1H-pyrazole-5-carboxylate derivatives.

- Aryl substitution: The 4-chlorophenyl group is introduced via coupling with aryl bromides or iodides in the presence of potassium carbonate (K₂CO₃) and copper(I) iodide (CuI) catalysts with diamine ligands, facilitating Ullmann-type coupling reactions.

- Conditions: Reactions are performed under mild heating with suitable solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This step yields methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate with high regioselectivity and yield.

N-1 Alkylation with Cyclopropylmethyl Bromide

- Reagents: Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is treated with cyclopropylmethyl bromide.

- Base: Potassium carbonate (K₂CO₃) is used to deprotonate the N-1 position.

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Temperature: Typically room temperature to moderate heating.

- Outcome: Formation of methyl 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylate.

This alkylation is regioselective for the N-1 position due to the acidity of the pyrazole NH and the nucleophilicity of the anion formed.

Hydrolysis to 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

- Reagents: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

- Conditions: Hydrolysis is carried out under reflux or at elevated temperatures.

- Workup: Acidification with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

- Purification: The product is purified by recrystallization or chromatography.

This step converts the methyl ester to the corresponding carboxylic acid with high yield and purity.

Alternative Synthetic Routes and Improvements

Claisen Condensation and Cyclization Approach

- Starting from 1-cyclopropylethan-1-one and dimethyl oxalate, a Claisen condensation produces a diketoester intermediate.

- Cyclization with substituted hydrazines yields pyrazole-5-carboxylic acid esters with the desired substitution pattern.

- This method allows access to regioisomeric pyrazole derivatives, which can be separated by chromatography.

- Subsequent hydrolysis yields the target carboxylic acid.

Process Optimization Considerations

- Use of catalytic systems like CuI-diamine complexes improves coupling efficiency.

- Controlled temperature and stoichiometry reduce side reactions and isomer formation.

- Hydrolysis under mild alkaline conditions preserves sensitive substituents.

- Purification techniques such as column chromatography or recrystallization ensure high purity.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aryl coupling (C-3 substitution) | 4-chlorophenyl bromide, K₂CO₃, CuI, diamine ligand | DMF, DMSO | 80-120 °C | 70-85 | Ullmann-type coupling |

| N-1 Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | Acetonitrile, DMF | RT to 60 °C | 75-90 | Regioselective alkylation at N-1 |

| Ester hydrolysis | NaOH or KOH aqueous solution | Water/ethanol mixture | Reflux (~80-100 °C) | 85-95 | Acidification to isolate carboxylic acid |

Analyse Chemischer Reaktionen

Alkylation at the Pyrazole N-1 Position

The cyclopropylmethyl group at the N-1 position is introduced via alkylation of methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. This reaction employs:

-

Reagents : Alkyl bromides (e.g., cyclopropylmethyl bromide)

-

Base : Potassium carbonate (K₂CO₃)

-

Conditions : Polar aprotic solvent (e.g., DMF or acetone), heating under reflux

This step is critical for modulating steric and electronic properties, influencing subsequent reactivity .

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis to yield the free carboxylic acid:

-

Reagents : Aqueous hydroxide (e.g., NaOH or LiOH)

-

Conditions : Hydrolysis in tetrahydrofuran (THF)/water mixture at elevated temperatures

This transformation enhances hydrogen-bonding capacity and bioactivity by exposing the acidic -COOH group .

Condensation with Oseltamivir Phosphate

The carboxylic acid participates in condensation reactions to form biologically active derivatives:

-

Reagents : Oseltamivir phosphate (a neuraminidase inhibitor)

-

Coupling Agents : Typically carbodiimides (e.g., EDCl) with HOBt

-

Products : Amide-linked conjugates (e.g., compounds 15a–c )

These reactions exploit the nucleophilicity of oseltamivir’s amine group and the electrophilicity of the activated carboxylic acid .

Hydrolysis of Condensation Products

The conjugates undergo further hydrolysis to release modified derivatives:

-

Conditions : Acidic or basic aqueous media

-

Outcome : Cleavage of ester or amide bonds, yielding secondary metabolites (e.g., compounds 16a–c )

This step is pivotal for generating metabolites with altered pharmacokinetic profiles .

Table 1: Key Reaction Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Products/Applications |

|---|---|---|

| N-1 Alkylation | Alkyl bromides, K₂CO₃, DMF, Δ | Cyclopropylmethyl-substituted pyrazole |

| Ester Hydrolysis | NaOH/H₂O, THF, Δ | Free carboxylic acid derivative |

| Condensation | Oseltamivir phosphate, EDCl/HOBt | Bioconjugates with antiviral potential |

| Secondary Hydrolysis | H₂O/H⁺ or OH⁻ | Metabolites for pharmacological studies |

Mechanistic Insights

-

Steric Effects : The cyclopropylmethyl group imposes steric hindrance, directing regioselectivity in subsequent reactions.

-

Electronic Effects : The 4-chlorophenyl group enhances electrophilic aromatic substitution resistance due to its electron-withdrawing nature.

-

Carboxylic Acid Reactivity : The -COOH group participates in salt formation, hydrogen bonding, and nucleophilic acyl substitutions, enabling diverse derivatization .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing targeted therapeutics through strategic functionalization.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.

Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

Pyrazole-carboxylic acid derivatives are often modified at positions 1, 3, and 5 to optimize pharmacological properties. Below is a comparative analysis of key analogs:

Key Research Findings and Data

Physicochemical Data

- Lipophilicity (LogP) :

- Target compound: Estimated LogP ~2.5 (cyclopropyl enhances lipophilicity vs. unsubstituted pyrazoles).

- 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: LogP ~1.8 (lower due to absence of alkyl groups).

- Solubility : Hydroxyethyl-substituted analogs (e.g., ) exhibit higher aqueous solubility (>10 mg/mL) compared to the target compound (<5 mg/mL) .

Biologische Aktivität

3-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a cyclopropylmethyl group. The molecular formula is , and it has a molecular weight of 267.70 g/mol. The presence of the carboxylic acid functional group is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding, facilitating interactions with active sites of various enzymes. This mechanism is particularly relevant in the inhibition of cyclooxygenases (COX), which are involved in inflammatory processes.

- Schiff Base Formation : The aldehyde functionality can react with primary amines in proteins, forming stable Schiff bases that may alter protein function and activity.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with specific receptors or enzymes, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

Anti-inflammatory Activity

Research has indicated that compounds similar to 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of this compound effectively inhibited COX-2 activity in vitro, reducing prostaglandin synthesis, which is pivotal in the inflammatory response .

Anticancer Properties

In cell line studies, the compound showed promise as an anticancer agent. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Comparative Analysis with Related Compounds

To better understand the biological activity, a comparison with structurally related compounds is useful:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclocondensation of substituted hydrazines with β-keto esters. For example, a related pyrazole-carboxylic acid derivative was synthesized by reacting 2,4-dichlorophenylhydrazine with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene, followed by acid-catalyzed cyclization and hydrolysis . Key intermediates (e.g., hydrazones) are characterized using -NMR, IR spectroscopy, and mass spectrometry. Post-synthesis, column chromatography or recrystallization in acetic acid yields pure crystals .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar pyrazole derivatives?

- Methodological Answer :

- NMR : The cyclopropylmethyl group shows distinct -NMR signals at δ 0.5–1.2 ppm (cyclopropane protons) and δ 3.5–4.0 ppm (CH adjacent to the pyrazole ring). The carboxylic acid proton appears as a broad peak at δ 10–13 ppm .

- IR : A strong absorption band at 1680–1700 cm confirms the carboxylic acid group. Chlorophenyl substituents show C-Cl stretching at 550–650 cm .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can optimize molecular geometry and predict properties like HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (for hydrogen bonding sites). For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding (O-H⋯N) stabilizing the planar conformation .

Q. How do crystallographic studies resolve contradictions in reported molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and pyrazole cores. In a related compound, the chlorophenyl and pyrazole rings formed a dihedral angle of 58.42°, with intramolecular O-H⋯O hydrogen bonds (2.62 Å) stabilizing the structure . Contradictions in conformation (e.g., axial vs. equatorial substituents) are resolved by comparing packing interactions (π-π stacking, C-H⋯Cl) across crystal systems .

Q. What strategies optimize reaction yields in large-scale syntheses of pyrazole-carboxylic acids?

- Methodological Answer :

- Catalysis : Use p-toluenesulfonic acid (0.5–1 mol%) to accelerate cyclization .

- Solvent Systems : Ternary azeotropes (toluene/ethanol/water) remove byproducts efficiently .

- Purification : Hydrolysis under basic conditions (KOH/MeOH) followed by acid precipitation minimizes impurities. Typical yields range from 55–65% .

Contradiction Analysis

- Synthetic Yield Discrepancies : Lower yields (e.g., 40% vs. 65%) may arise from incomplete hydrazone formation. Solution: Monitor intermediates via TLC and optimize reaction time/temperature .

- Conformational Flexibility : Computational models may predict non-planar conformations, but crystallography often shows planar structures due to crystal packing forces .

Bioactivity Screening Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.